1,1,3,3-Tetrabromobutan-2-one
Description
1,1,3,3-Tetrabromobutan-2-one is a halogenated ketone with the molecular formula C₄H₄Br₄O. Its structure features two bromine atoms each on the first and third carbons of a butan-2-one backbone. Based on its structure, it is hypothesized to exhibit high density, low volatility, and reactivity typical of polybrominated ketones, such as participation in nucleophilic substitutions or eliminations .
Properties
CAS No. |
27992-54-7 |
|---|---|
Molecular Formula |
C4H4Br4O |
Molecular Weight |
387.69 g/mol |
IUPAC Name |
1,1,3,3-tetrabromobutan-2-one |
InChI |
InChI=1S/C4H4Br4O/c1-4(7,8)2(9)3(5)6/h3H,1H3 |
InChI Key |
IAQWPHLTNCXXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(Br)Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromobutan-2-one can be synthesized through the bromination of butanone. The process typically involves the reaction of butanone with bromine in the presence of a catalyst or under specific conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is carried out in a controlled environment to prevent over-bromination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrabromobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or other products.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states or products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted butanones, while reduction can produce less brominated butanones or alcohols.
Scientific Research Applications
1,1,3,3-Tetrabromobutan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, flame retardants, and other industrial applications.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabromobutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, affecting the function and activity of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares 1,1,3,3-Tetrabromobutan-2-one to related halogenated compounds, siloxanes, and urea derivatives based on structural motifs, reactivity, and applications inferred from the evidence.
Comparison with Halogenated Alkanes and Alkenes
Key Differences :
- Reactivity : this compound’s ketone group enables carbonyl chemistry (e.g., condensations), unlike fully halogenated alkanes like CBr₄.
- Toxicity : Tetrachloroethane is significantly more toxic than brominated analogs, warranting stricter regulatory controls .
Comparison with Siloxane Derivatives
The evidence highlights 1,1,3,3-tetramethyldisiloxane (Si-O-Si backbone with methyl groups), a key intermediate in silicone resin synthesis.
Structural Insights :
- The siloxane’s Si-H bond (δ 4.66 ppm) enables hydrosilylation, while the brominated ketone’s C-Br bonds may facilitate nucleophilic substitutions.
- Siloxanes exhibit thermal stability (>300°C), whereas brominated ketones likely decompose at lower temperatures due to C-Br bond lability .
Comparison with Urea-Based Coupling Agents
lists HATU and TBTU , which share the "1,1,3,3-tetramethyl" motif but differ in functional groups:
| Compound | Core Structure | Role |
|---|---|---|
| HATU | Tetramethyluronium + benzotriazole | Peptide coupling reagent |
| TBTU | Tetramethyluronium + benzotriazole | Similar to HATU, but with Cl substituent |
| This compound | Tetrabromo-ketone | Halogenation/oxidation reactions |
Functional Contrast :
- Urea derivatives (HATU/TBTU) activate carboxylates for amide bond formation, while the brominated ketone may act as an electrophilic bromine source.
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